molecular formula C7H12O2 B1584480 Methyl 2-hexenoate CAS No. 2396-77-2

Methyl 2-hexenoate

Cat. No.: B1584480
CAS No.: 2396-77-2
M. Wt: 128.17 g/mol
InChI Key: GFUGBRNILVVWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-hexenoate (CAS 2396-77-2) is an unsaturated ester with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol. It is characterized by a double bond at the second carbon of the hexenoate chain, contributing to its distinct fatty, earthy, and fruity odor profile . This compound is widely distributed in nature, notably in fruits such as strawberries and soursop (Annona muricata), where it acts as a key aroma compound . Its biosynthesis in plants like Achyranthes bidentata is triggered by methyl jasmonate (MeJA), highlighting its role in defense and signaling . Industrially, this compound is used as a flavoring agent, with significant production volumes in the USA (20% of the 1,500 kg annual production for its group) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-hex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUGBRNILVVWIE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884724
Record name 2-Hexenoic acid, methyl ester, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless mobile liquid; Fruity aroma
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

168.00 to 170.00 °C. @ 760.00 mm Hg
Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031500
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water; soluble in oils, Soluble (in ethanol)
Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.911-0.916
Record name (E,Z)-Methyl 2-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13894-63-8, 2396-77-2
Record name Methyl (E)-2-hexenoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Methyl 2-hexenoate, (2E)-
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Record name 2-Hexenoic acid, methyl ester, (2E)-
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Record name 2-Hexenoic acid, methyl ester, (2E)-
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Record name Methyl (E)-hex-2-enoate
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Record name 2-Hexenoic acid, methyl ester
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Record name METHYL 2-HEXENOATE, (2E)-
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Record name Methyl 2E-hexenoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Esterification of 2-Hexenoic Acid with Methanol

Method Overview:
The most common and industrially favored method for preparing methyl 2-hexenoate is the direct esterification of 2-hexenoic acid with methanol. This acid-catalyzed reaction typically employs concentrated sulfuric acid as the catalyst and chloroform as the solvent.

Reaction Conditions:

  • Reactants: 2-hexenoic acid and methanol
  • Catalyst: Concentrated sulfuric acid (H₂SO₄)
  • Solvent: Chloroform
  • Temperature: Reflux conditions (boiling point of chloroform ~61°C)
  • Water removal: Use of drying agents such as magnesium sulfate (MgSO₄) to shift equilibrium towards ester formation
  • Purification: Distillation under reduced pressure to isolate pure this compound

Advantages:

  • High yield (~99%) due to minimized side reactions
  • Simple and scalable for industrial production
  • Straightforward purification process

Limitations:

  • Use of corrosive acid catalyst requires careful handling
  • Chloroform solvent is toxic and requires proper disposal

Horner–Wadsworth–Emmons (HWE) Reaction from Butanal

Method Overview:
Synthetic standards of methyl (E)-2-hexenoate and methyl (Z)-2-hexenoate have been prepared via the Horner–Wadsworth–Emmons reaction, starting from butanal. This method involves the reaction of butanal with a phosphonate reagent in the presence of a strong base.

Reaction Conditions:

  • Reactants: Butanal and trimethyl phosphonoacetate
  • Base: Sodium hydride (NaH) 60% dispersion
  • Solvent: Dry tetrahydrofuran (THF)
  • Workup: Addition of water, extraction with ethyl acetate, evaporation

Yield and Product Composition:

  • Quantitative yield of this compound is obtained
  • Product mixture contains both (E)- and (Z)-isomers in approximately a 2.3:1 ratio

Advantages:

  • Provides access to both geometric isomers for research and analytical purposes
  • High purity of products suitable for standard preparation

Limitations:

  • Requires anhydrous and inert atmosphere conditions
  • Use of strong base and reactive phosphonate reagents requires skilled handling

Industrial Considerations and Catalytic Systems

Industrial production favors the esterification route due to simplicity and efficiency. However, recent research explores catalytic tandem reactions such as isomerization/hydroformylation of unsaturated fatty acid methyl esters for selective functionalization, which could be adapted for this compound derivatives.

Example:

  • A bimetallic catalytic system combining palladium-based isomerization and rhodium-based hydroformylation catalysts has been developed for methyl 3-hexenoate, achieving 81% yield and high regioselectivity under mild conditions.
  • Although this study focuses on methyl 3-hexenoate, similar catalytic principles may be applicable for this compound synthesis and modification.

Summary Table of Preparation Methods

Method No. Preparation Method Key Reactants Catalyst/Conditions Yield (%) Notes
1 Esterification of 2-hexenoic acid with methanol 2-Hexenoic acid + Methanol H₂SO₄, chloroform, reflux ~99 Industrially favored, simple, high yield
2 Reaction of 3-chloropropionic acid methyl ester 3-Chloropropionic acid methyl ester + NaOAc Acetic acid, heating Moderate Alternative route, moderate yield
3 Horner–Wadsworth–Emmons reaction from butanal Butanal + Trimethyl phosphonoacetate + NaH THF, anhydrous, inert atmosphere Quantitative Produces E/Z isomers mixture, research use
4 Catalytic isomerization/hydroformylation (research) Methyl 3-hexenoate (model substrate) Pd and Rh catalysts, mild conditions 74-81 Emerging method, high regioselectivity

Detailed Research Findings

  • The esterification method remains the most efficient and practical for large-scale synthesis, with yields approaching 99% and straightforward purification by distillation.
  • The HWE reaction provides a synthetic standard mixture of methyl (E)- and (Z)-2-hexenoate, useful for analytical and biosynthetic studies, confirming the presence of both isomers with a 2.3:1 ratio favoring the E-isomer.
  • Deuterium-labeled precursors have been used to study biosynthetic pathways, confirming that (Z)-3-hexenal is a precursor to methyl (E)-2-hexenoate in plants, highlighting the compound's biological relevance beyond synthetic chemistry.
  • Industrial catalytic systems for related unsaturated methyl esters demonstrate potential for selective functionalization, which may be adapted for this compound derivatives in future applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hexenoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it to saturated esters.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.

Major Products Formed:

    Oxidation: 2-hexenoic acid.

    Reduction: Methyl hexanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Flavor and Fragrance Industry

Methyl 2-hexenoate is extensively used in the flavor and fragrance industry due to its distinctive odor profile. It is often incorporated into food products and perfumes to impart fruity and floral notes.

Organic Synthesis

This compound serves as a reagent in organic synthesis. It is utilized in the production of other chemical compounds through various reactions such as oxidation, reduction, and nucleophilic substitution.

Biological Research

Recent studies have highlighted the importance of this compound in biological contexts:

  • It is produced by certain plants in response to environmental stimuli, indicating its role in plant metabolism.
  • Research has shown that it can influence olfactory receptors, impacting scent perception in both humans and animals .

Medicinal Applications

Investigations into the therapeutic properties of this compound are ongoing:

  • Its potential use in drug formulation is being explored due to its unique chemical structure and reactivity.
  • Studies have indicated that it may play a role in biosynthetic pathways relevant to medicinal plants .

Industrial Uses

Beyond flavors and fragrances, this compound has applications in various industrial processes:

  • It can be used as a solvent or intermediate in chemical manufacturing.
  • Its properties make it suitable for use in cosmetics and personal care products .

Case Study: Plant Metabolism

A study investigated the biosynthetic pathway of methyl (E)-2-hexenoate in the medicinal plant Achyranthes bidentata. The research found that this compound is produced as a major volatile response to methyl jasmonate (MeJA), suggesting its significance in plant defense mechanisms and ecological interactions .

Case Study: Flavor Profile Analysis

Research conducted on fruit flavors identified this compound as a key component contributing to the aroma profiles of various fruits such as Annona muricata (soursop) and Carica papaya (papaya). The compound's presence enhances the sensory qualities of these fruits, making them more appealing to consumers .

Mechanism of Action

The mechanism of action of methyl 2-hexenoate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In chemical reactions, its reactivity is primarily due to the presence of the ester functional group, which can undergo hydrolysis, oxidation, and reduction reactions. The double bond in the hexenoate moiety also contributes to its reactivity in addition and substitution reactions.

Comparison with Similar Compounds

Methyl (E)-2-Hexenoate (CAS 13894-63-8)

  • Structure and Odor: The E (trans) isomer of methyl 2-hexenoate shares the same molecular formula (C₇H₁₂O₂) but exhibits a fruity and fatty odor, differing from the earthy notes of the non-specified isomer .
  • Occurrence : Dominates in ripe soursop pulp, constituting up to 48% of volatile compounds when analyzed with polar GC columns .
  • Extraction Efficiency: Detected optimally using CAR/PDMS SPME fibers, similar to this compound, but shows higher abundance in ripe fruits compared to unripe ones .

Ethyl 2-Hexenoate (CAS 1552-67-6)

  • Structure and Odor : Ethyl ester analog with molecular formula C₈H₁₄O₂ , imparting a fatty and fruity aroma .
  • Occurrence : Found in strawberries (Fragaria spp.) and soursop, but at lower concentrations than methyl esters. In 'Xiaobai' strawberries, its levels are significantly higher than in 'Benihoppe' varieties .
  • Safety: Classified as hazardous under fire conditions, decomposing into toxic fumes, unlike this compound, which is primarily flammable .

Methyl Hexanoate (CAS 106-70-7)

  • Structure and Odor : Saturated ester (C₇H₁₄O₂ ) with a fruity, sweet odor .
  • Occurrence: Co-dominates with this compound in soursop, contributing 20–31% of total ion chromatogram (TIC) areas .
  • Genetic Regulation: Unlike this compound, methyl hexanoate lacks documented QTL (quantitative trait locus) associations in strawberries, suggesting distinct biosynthetic pathways .

Comparative Data Table

Compound CAS Number Molecular Formula Odor Profile Key Natural Sources Production Volume (USA, annual)
This compound 2396-77-2 C₇H₁₂O₂ Fatty, earthy Strawberry, soursop ~300 kg
Methyl (E)-2-hexenoate 13894-63-8 C₇H₁₂O₂ Fatty, fruity Soursop, A. bidentata Not reported
Ethyl 2-hexenoate 1552-67-6 C₈H₁₄O₂ Fatty, fruity Strawberry, soursop Not reported
Methyl hexanoate 106-70-7 C₇H₁₄O₂ Fruity, sweet Soursop, banana ~500 kg (estimated)

Key Research Findings

  • Genetic Regulation: A shared QTL on LG 2A in strawberries explains 22.8% of this compound variance, linked to methyl anthranilate and methyl 2-methylbutyrate biosynthesis .
  • Extraction Methods: CAR/PDMS SPME fibers outperform others in capturing this compound and its analogs, with polar GC columns enhancing ester detection .
  • Sensory Impact: In soursop, this compound and its E-isomer contribute to the "green note" aroma, while ethyl esters like ethyl 2-hexenoate indicate fermentation onset .

Biological Activity

Methyl 2-hexenoate is an ester compound with notable biological activities, particularly in the context of plant physiology and flavor chemistry. This article delves into its biosynthesis, potential health effects, and applications in various fields, supported by case studies and research findings.

Chemical Structure and Properties

This compound, with the molecular formula C7H12O2C_7H_{12}O_2, is characterized by a double bond in its carbon chain, which contributes to its reactivity and biological activity. The compound is primarily produced through the metabolism of certain precursors in plants, notably in response to environmental stimuli.

Biosynthetic Pathway

Research indicates that this compound is synthesized from (Z)-2-hexenol via (Z)-2-hexenal in the medicinal plant Achyranthes bidentata . The production of this ester is significantly enhanced when the plant is treated with methyl jasmonate (MeJA), a signaling molecule involved in stress responses in plants. This pathway highlights the role of this compound as a volatile compound that may serve ecological functions such as attracting pollinators or deterring herbivores .

Antimicrobial Properties

This compound has been studied for its antimicrobial activities. In various assays, it demonstrated effectiveness against several bacterial strains, indicating its potential use as a natural preservative or therapeutic agent. The compound's ability to disrupt microbial membranes contributes to its efficacy .

Flavor and Aroma Profile

This compound is also significant in the food industry due to its contribution to flavor profiles. It is commonly found in fruits and vegetables, where it enhances sensory qualities. Studies have shown that the concentration of this compound can vary based on cultivar, maturity stage, and environmental conditions .

Case Studies

  • Flavor Enhancement in Fruits : A study published in Food Chemistry examined the role of this compound in enhancing the flavor of various fruits. The research found that higher concentrations of this ester correlate with improved sensory quality and consumer preference .
  • Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth, suggesting its potential application as a natural antimicrobial agent .

Research Findings

StudyFocusFindings
BiosynthesisThis compound is synthesized from (Z)-2-hexenol via MeJA treatment in Achyranthes bidentata.
Flavor ChemistryHigher levels of this compound enhance fruit flavor profiles significantly.
Antimicrobial ActivityDemonstrated effectiveness against common bacterial pathogens.

Q & A

Q. What are the primary synthetic routes for Methyl 2-hexenoate, and how do their yields compare?

this compound can be synthesized via:

  • Esterification : Reacting trans-2-hexenoic acid with methanol, achieving ~99% yield under optimized conditions (acid catalysis, reflux) .
  • Alkyne-based synthesis : Using methanol and 1-pentyne, yielding ~65% with potential for optimization via catalyst selection (e.g., palladium or copper catalysts) . Methodological Note: Monitor reaction progress via gas chromatography (GC) to confirm ester formation and purity.

Q. How is this compound biosynthesized in plants, and what regulatory mechanisms are involved?

In Achyranthes bidentata, this compound is synthesized from linolenic acid derivatives via lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways, triggered by methyl jasmonate (MeJA) signaling . Methodological Note: Use isotope-labeled precursors (e.g., ¹³C-labeled linolenic acid) to trace biosynthetic intermediates in plant tissue cultures .

Q. What analytical techniques are recommended for identifying this compound in complex mixtures?

  • GC-MS : Retention indices (e.g., 1293 on non-polar columns) and mass fragmentation patterns (base peak at m/z 95) .
  • Sensory analysis : Coupled with olfactometry to correlate its fruity/green odor with chromatographic peaks in aroma profiles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, chemical-resistant suits, and NIOSH-approved respirators (e.g., P95 for vapor exposure) .
  • Ventilation : Use fume hoods to limit inhalation risks, given limited acute toxicity data .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity be resolved?

Discrepancies in insect attraction studies (e.g., Drosophila suzukii vs. Ceratitis capitata) may arise from:

  • Concentration-dependent effects : Use dose-response bioassays to identify optimal thresholds .
  • Synergistic interactions : Test blends with co-volatiles (e.g., α-humulene) to mimic natural odor profiles . Methodological Note: Employ wind tunnel assays or field traps with controlled release devices.

Q. What strategies improve the stereoselectivity of this compound synthesis?

  • Catalyst optimization : Chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of alkynes .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance trans-isomer selectivity during esterification .

Q. How does this compound’s stability vary under different storage conditions?

  • Degradation pathways : Monitor via accelerated stability studies (e.g., 40°C/75% RH) with HPLC analysis.
  • Incompatibilities : Avoid strong oxidizers or bases, which may hydrolyze the ester bond .

Q. What role does this compound play in plant-insect ecological interactions?

It acts as a kairomone for pest insects (e.g., D. suzukii), suggesting potential for integrated pest management (IPM). Methodological Note: Combine electroantennography (EAG) with behavioral assays to validate receptor-level responses .

Data Interpretation and Reporting

Q. How should researchers address gaps in toxicological data for this compound?

  • Read-across approaches : Use data from structurally similar esters (e.g., ethyl hexenoate) for preliminary risk assessments .
  • In vitro assays: Prioritize Ames tests (mutagenicity) and cytotoxicity screens (e.g., HepG2 cells) .

Q. What standards ensure reproducibility in this compound research?

  • ICH guidelines : Document synthetic protocols, purity thresholds (>97%), and analytical validation parameters (e.g., LOD/LOQ) .
  • Data deposition : Share raw GC-MS spectra and bioassay datasets in public repositories (e.g., PubChem) .

Applications in Advanced Research

Q. Can this compound be functionalized for drug delivery systems?

  • Ester hydrolysis : Explore pH-sensitive derivatives for controlled release in gastrointestinal models .
  • Polymer conjugates : Graft onto PEG or PLGA backbones to enhance biocompatibility .

Q. How is this compound utilized in flavor/fragrance formulation studies?

  • Threshold determination : Use sensory panels to establish odor detection limits (e.g., 0.1–1 ppm in air) .
  • Stability in matrices : Assess retention in emulsified systems (e.g., liposomes) via headspace-SPME .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hexenoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hexenoate

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